

Application Notes and Protocols for NMR Spectroscopy of Ethyl Petroselinate

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Compound of Interest

Compound Name: Ethyl 6(Z)-octadecenoate

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of ethyl petroselinate, a significant fatty acid ethyl ester. Included are standardized protocols for sample preparation and data acquisition for both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy. Additionally, this note presents predicted chemical shift assignments and coupling constants for ethyl petroselinate, summarized in comprehensive tables for easy reference. Diagrams illustrating the molecular structure, key NMR correlations, and the experimental workflow are also provided to facilitate understanding and implementation.

Introduction

Ethyl petroselinate is the ethyl ester of petroselinic acid (cis-6-octadecenoic acid), an isomer of oleic acid. It is a key component in various natural products and has applications in the pharmaceutical, cosmetic, and food industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a standard operating procedure for acquiring and interpreting ^1H and ^{13}C NMR spectra of ethyl petroselinate.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for ethyl petroselinate. These predictions are based on established chemical shift values for fatty acid

esters and related structures.[1][2][3][4] The numbering of the carbon atoms is in accordance with IUPAC nomenclature for fatty acids, starting from the carboxylic acid carbon.

Table 1: Predicted ^1H NMR Data for Ethyl Petroselinate in CDCl_3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|---------------------------------------------------|
| ~5.35 | m | 2H | H-6, H-7 (Olefinic) |
| ~4.12 | q, J = 7.1 Hz | 2H | -O-CH ₂ -CH ₃ (Ethyl Ester) |
| ~2.28 | t, J = 7.5 Hz | 2H | H-2 (α -CH ₂) |
| ~2.01 | m | 4H | H-5, H-8 (Allylic) |
| ~1.62 | p | 2H | H-3 (β -CH ₂) |
| ~1.23-1.38 | m | 16H | H-4, H-9 to H-17 (Methylene Chain) |
| ~1.25 | t, J = 7.1 Hz | 3H | -O-CH ₂ -CH ₃ (Ethyl Ester) |
| ~0.88 | t, J = 6.8 Hz | 3H | H-18 (Terminal CH ₃) |

Table 2: Predicted ^{13}C NMR Data for Ethyl Petroselinate in CDCl_3

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------------------|
| ~173.8 | C-1 (C=O, Ester) |
| ~129.8 | C-6, C-7 (Olefinic) |
| ~60.1 | -O-CH ₂ -CH ₃ (Ethyl Ester) |
| ~34.4 | C-2 (α -CH ₂) |
| ~29.0-29.7 | C-4, C-9 to C-15 (Methylene Chain) |
| ~31.9 | C-16 |
| ~27.2 | C-5, C-8 (Allylic) |
| ~25.0 | C-3 (β -CH ₂) |
| ~22.7 | C-17 |
| ~14.3 | -O-CH ₂ -CH ₃ (Ethyl Ester) |
| ~14.1 | C-18 (Terminal CH ₃) |

Experimental Protocols

The following protocols are designed for acquiring high-quality NMR spectra of ethyl petroselinate.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of ethyl petroselinate directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds like fatty acid esters.[\[5\]](#)[\[6\]](#)
- **Internal Standard:** For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS also serves as the chemical shift reference (0.00 ppm).[\[7\]](#)[\[8\]](#)

- Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

^1H NMR Data Acquisition

- Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer.^{[7][9]}
- Locking and Shimming: Lock the spectrometer to the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: 12-16 ppm.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum manually or automatically.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CHCl_3 signal at 7.26 ppm.
 - Integrate all signals.

^{13}C NMR Data Acquisition

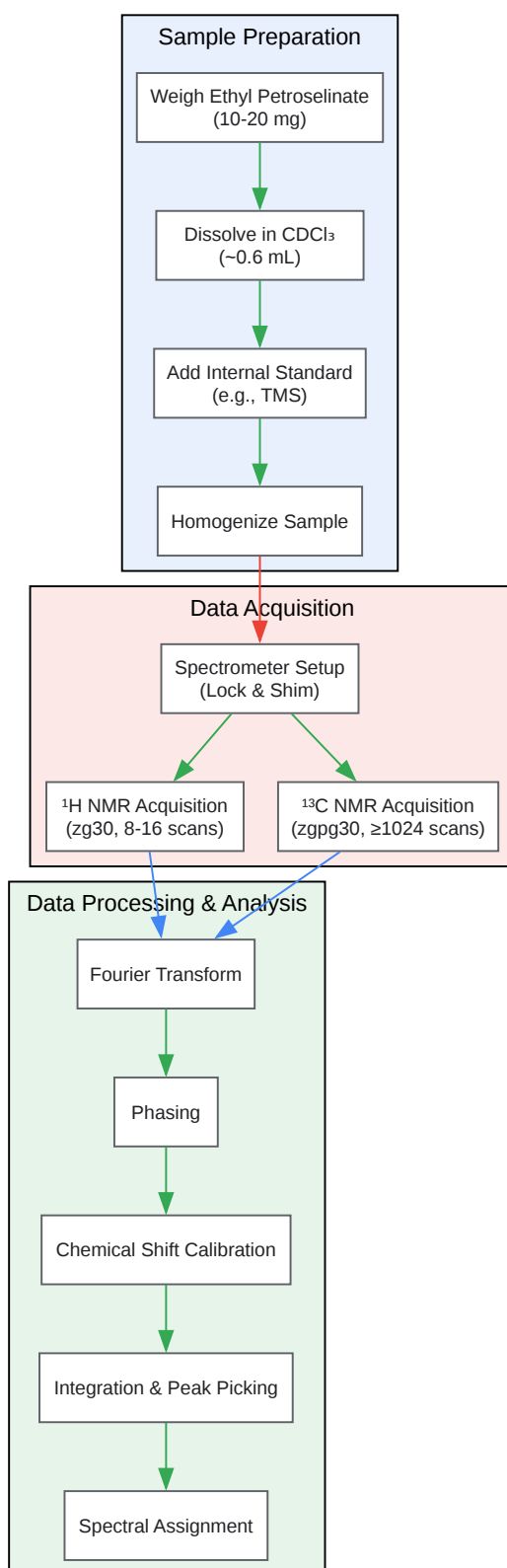
- Spectrometer Setup: Use the same spectrometer as for the ^1H NMR.
- Locking and Shimming: Maintain the lock and shim settings from the ^1H experiment.

- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.[3]
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width: 200-240 ppm.
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 triplet at ~ 77.16 ppm.[3]

Visualizations

The following diagrams illustrate the chemical structure with NMR assignments and the general workflow for NMR analysis.

Caption: Structure of Ethyl Petroselinate with Numbering.



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